1-Ethynyl-4-(2-methylpropyl)benzene
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Overview
Description
1-Ethynyl-4-(2-methylpropyl)benzene is an organic compound with the molecular formula C12H14 It is a derivative of benzene, featuring an ethynyl group and a 2-methylpropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(2-methylpropyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of benzene derivatives followed by the introduction of an ethynyl group. The reaction typically requires a catalyst, such as palladium, and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from other reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions vary based on the specific reagents and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups to the benzene ring.
Scientific Research Applications
1-Ethynyl-4-(2-methylpropyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development, may utilize this compound.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Ethynyl-4-(2-methylpropyl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the ethynyl group can participate in various bonding interactions, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in biological applications may include enzymes and receptors that interact with the benzene ring or ethynyl group.
Comparison with Similar Compounds
1-Ethynyl-4-(2-methylpropyl)benzene: shares similarities with other benzene derivatives, such as:
Uniqueness: The presence of both an ethynyl group and a 2-methylpropyl group on the benzene ring distinguishes this compound from other similar compounds. This unique structure imparts specific chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-4-(2-methylpropyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-4-11-5-7-12(8-6-11)9-10(2)3/h1,5-8,10H,9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHYMVLZLMRPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293187 |
Source
|
Record name | 1-Ethynyl-4-(2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132464-91-6 |
Source
|
Record name | 1-Ethynyl-4-(2-methylpropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132464-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-4-(2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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